molecular formula C19H19N7O5 B13851432 3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid

3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid

Cat. No.: B13851432
M. Wt: 425.4 g/mol
InChI Key: RLYLBDVYXYJZQA-UHFFFAOYSA-N
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Description

3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminopyrimidine moiety, a methoxy group, and a dihydroimidazoquinazoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid involves multiple steps, starting from readily available starting materials. One common approach involves the fusion of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine, without using any solvent or catalyst . This reaction is typically carried out at elevated temperatures (80-90°C) and monitored by thin-layer chromatography (TLC) using hexane and ethyl acetate as the solvent system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aminopyrimidine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

    Substitution: Triethylamine (TEA) and various electrophiles are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines.

Scientific Research Applications

3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid involves its interaction with specific molecular targets and pathways. For example, as a β-glucuronidase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby reducing the breakdown of glucuronides . This inhibition can have therapeutic effects in conditions where β-glucuronidase activity is elevated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid is unique due to its complex structure, which combines multiple functional groups and ring systems

Properties

Molecular Formula

C19H19N7O5

Molecular Weight

425.4 g/mol

IUPAC Name

3-[[5-(2-aminopyrimidine-5-carbonyl)imino-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-8-yl]oxy]propanoic acid

InChI

InChI=1S/C19H19N7O5/c1-30-15-12(31-7-4-13(27)28)3-2-11-14(15)24-19(26-6-5-21-16(11)26)25-17(29)10-8-22-18(20)23-9-10/h2-3,8-9,21H,4-7H2,1H3,(H,27,28)(H2,20,22,23)

InChI Key

RLYLBDVYXYJZQA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCC(=O)O

Origin of Product

United States

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